1-(1,4-Dioxopentyl)-2-methylbenzene
Description
1-(1,4-Dioxopentyl)-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position (C2) and a pentane-1,4-dione (1,4-dioxopentyl) chain. This structure combines the electron-donating methyl group with a diketone moiety, influencing its chemical reactivity and physical properties.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)pentane-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9-5-3-4-6-11(9)12(14)8-7-10(2)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
XRDLHHMCBNGYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the benzene ring significantly alter physical properties. For example:
| Compound Name | Molecular Formula | Substituent (Position) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-pentane-1,4-dione | C₁₂H₁₄O₃ | 4-OCH₃ | 56.5–57 | 102 (0.80 Torr) | 1.076 (predicted) |
| 1-(1,4-Dioxopentyl)-2-methylbenzene* | C₁₂H₁₄O₂ | 2-CH₃ | N/A | N/A | N/A |
Notes:
- The methoxy group (electron-donating via resonance) in the para position (4-OCH₃) increases polarity compared to the ortho-methyl (2-CH₃) group, which donates electrons weakly via induction. This difference likely reduces the melting point of the methyl-substituted compound due to less efficient crystal packing .
Reactivity and Functional Group Interactions
- Diketone Reactivity: The 1,4-diketone moiety in both compounds is prone to keto-enol tautomerism and nucleophilic additions. However, the electron-donating methoxy group in the para-substituted compound may stabilize enol forms more effectively than the methyl group, altering reactivity in condensation or polymerization reactions .
Comparison with Non-Diketone Benzene Derivatives
- 1,4-Dimethoxy-2-(1-methylethyl)benzene (CAS 4132-71-2, C₁₁H₁₆O₂): This compound lacks the diketone chain but shares a substituted benzene structure. Its isopropyl and methoxy groups enhance hydrophobicity, contrasting with the polar diketone chain in this compound. Such differences highlight the role of functional groups in solubility and application scope (e.g., pharmaceuticals vs. materials science) .
Key Research Findings
- Thermal Behavior : The low-pressure boiling point of 1-(4-methoxyphenyl)-pentane-1,4-dione (102°C at 0.80 Torr) indicates volatility under vacuum, a property critical for distillation-purification processes .
- Crystallinity : The sharp melting point (56.5–57°C) of the methoxy-substituted compound suggests high crystallinity, whereas the methyl analog may exhibit lower melting due to reduced symmetry .
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